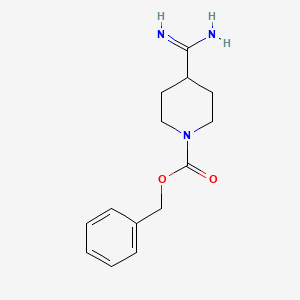

Benzyl 4-carbamimidoylpiperidine-1-carboxylate

説明

特性

IUPAC Name |

benzyl 4-carbamimidoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c15-13(16)12-6-8-17(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXCTYJVTHUYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=N)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654276 | |

| Record name | Benzyl 4-carbamimidoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-25-7 | |

| Record name | Phenylmethyl 4-(aminoiminomethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-carbamimidoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Biochemical Pathways

The biochemical pathways affected by Benzyl 4-carbamimidoylpiperidine-1-carboxylate are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular levels.

生化学分析

Biochemical Properties

Benzyl 4-carbamimidoylpiperidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The nature of this interaction involves the inhibition of acetylcholinesterase, which can lead to increased levels of acetylcholine and prolonged neurotransmission.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of the P2Y12 receptor, which is involved in platelet aggregation. This modulation can impact cell signaling pathways related to thrombosis and hemostasis. Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This inhibition results in increased acetylcholine levels, which can enhance cholinergic signaling. Additionally, this compound can modulate the activity of the P2Y12 receptor by binding to its allosteric site, leading to altered receptor function and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it may degrade over extended periods. Long-term exposure to the compound can lead to sustained inhibition of acetylcholinesterase and prolonged cholinergic signaling, which may have implications for cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit acetylcholinesterase and modulate P2Y12 receptor activity without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination. The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, facilitating its intracellular accumulation. Once inside the cell, this compound can interact with binding proteins that influence its localization and distribution within different cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. This subcellular localization can influence the compound’s efficacy and impact on cellular processes.

生物活性

Benzyl 4-carbamimidoylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and a molecular weight of approximately 263.32 g/mol. The compound features a piperidine ring, which is a common structural motif in many bioactive molecules.

The biological activity of this compound primarily revolves around its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.

- Receptor Modulation : It may act on G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain modulation.

- Neurotransmitter Interaction : Preliminary studies suggest that it may affect neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive function.

Biological Activity Data

The following table summarizes key findings from recent studies regarding the biological activity of this compound:

Case Study 1: Antinociceptive Effects

In a controlled study involving rodents, this compound was administered to assess its pain-relieving properties. Results indicated a dose-dependent reduction in pain response, suggesting efficacy similar to established analgesics like morphine. The study highlighted the compound's potential for developing new pain management therapies.

Case Study 2: Antimicrobial Activity

A series of microbiological assays tested this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to existing antibiotics. This finding supports further exploration into its use as an antimicrobial agent.

Case Study 3: Neuroprotective Effects

Research focusing on neuroprotection revealed that this compound could mitigate neuronal damage caused by oxidative stress. In vitro experiments showed reduced cell death rates in neuronal cultures treated with the compound, indicating its potential role in treating neurodegenerative diseases.

科学的研究の応用

Therapeutic Applications

Benzyl 4-carbamimidoylpiperidine-1-carboxylate has been studied for its potential use in treating various medical conditions. Its structure suggests that it may interact with biological targets relevant to several therapeutic areas:

- Cardiovascular Diseases : The compound has been investigated for its effects on cardiovascular health, particularly concerning its role in modulating inflammatory responses associated with conditions like myocardial infarction and chronic heart failure. Research indicates that compounds targeting chemokine receptors, such as CCR2, can influence monocyte migration and inflammatory processes that contribute to atherosclerosis and other cardiovascular diseases .

- Neurodegenerative Disorders : There is emerging interest in the use of benzyl derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been shown to act as multi-target drugs, potentially improving cognitive function by inhibiting enzymes responsible for neurodegeneration .

- Anti-inflammatory Effects : Studies have suggested that benzyl derivatives may exhibit anti-inflammatory properties by modulating cytokine production and leukocyte migration, which are crucial in the pathogenesis of various inflammatory diseases .

Several case studies have highlighted the efficacy and safety profiles of benzyl derivatives, including this compound:

- Case Study on Cardiovascular Effects : A study demonstrated that compounds structurally related to this compound significantly reduced infarct size in animal models by inhibiting CCR2-mediated monocyte migration. This suggests a potential role in post-myocardial infarction recovery .

- Neuroprotective Effects : Another investigation assessed the neuroprotective properties of similar benzyl compounds in vitro. The results indicated that these compounds could reduce oxidative stress markers and promote neuronal survival under conditions mimicking Alzheimer's disease pathology .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between benzyl 4-carbamimidoylpiperidine-1-carboxylate and related piperidine derivatives:

Therapeutic and Industrial Relevance

- Synthetic Utility : Derivatives like Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate are prioritized in laboratory settings due to their stability and low hazard profile , whereas the amidine-containing target compound may require further safety profiling for scalable applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。